REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]([NH2:11])([CH3:10])([CH3:9])[CH3:8].[ClH:12].Cl[O-].[Na+]>O>[Cl:12][CH:3]([C:2]([CH3:1])=[O:6])[C:4]([NH:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
more ice was added
|
Type
|
CUSTOM
|
Details
|
the reaction at or below 20°
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° with an ice/acetone bath
|
Type
|
FILTRATION
|
Details
|
The product was filtered out
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried for several hours
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)NC(C)(C)C)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.5 g | |
YIELD: PERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |